N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-methylbutanoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring to a dihydrothiadiazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, the presence of the fluorophenyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and increased biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its applications .
Properties
Molecular Formula |
C13H14FN3OS |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C13H14FN3OS/c1-8(2)7-11(18)15-13-16-12(17-19-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,17,18) |
InChI Key |
ALJXJEAOHUZNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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